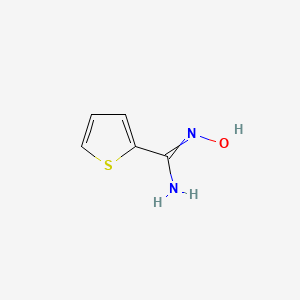

Thiophene-2-amidoxime

Description

Properties

CAS No. |

53370-51-7 |

|---|---|

Molecular Formula |

C5H6N2OS |

Molecular Weight |

142.18 g/mol |

IUPAC Name |

N'-hydroxythiophene-2-carboximidamide |

InChI |

InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) |

InChI Key |

NKMNPRXPUZINOM-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CSC(=C1)/C(=N/O)/N |

Canonical SMILES |

C1=CSC(=C1)C(=NO)N |

Pictograms |

Corrosive; Acute Toxic; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Thiophene-2-amidoxime from Thiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of thiophene-2-amidoxime, a valuable intermediate in pharmaceutical research, from its nitrile precursor, thiophene-2-carbonitrile. This document details a primary synthetic protocol, presents quantitative data, and outlines the necessary visualizations to understand the reaction pathway and experimental workflow.

Introduction

This compound, formally known as N'-hydroxy-2-thiophenecarboximidamide, is a key building block in the synthesis of various heterocyclic compounds, many of which are explored for their potential therapeutic properties. The amidoxime (B1450833) functional group is particularly significant in medicinal chemistry as it can act as a nitric oxide donor and is a versatile precursor for the formation of 1,2,4-oxadiazoles and other ring systems. The conversion of the readily available thiophene-2-carbonitrile to this compound is a direct and efficient method for its preparation.

Reaction Pathway and Mechanism

The synthesis of this compound from thiophene-2-carbonitrile proceeds via the nucleophilic addition of hydroxylamine (B1172632) to the electrophilic carbon atom of the nitrile group. The reaction is typically carried out in a protic solvent, such as ethanol (B145695), and may be performed with free hydroxylamine or by generating it in situ from hydroxylamine hydrochloride using a base.

Reaction Scheme

Caption: Synthesis of this compound.

Mechanism of Reaction

The reaction mechanism involves the attack of the nitrogen atom of hydroxylamine on the nitrile carbon. This is followed by proton transfer steps to yield the final amidoxime product. The use of a sealed vessel is often recommended to prevent the loss of volatile reagents at elevated temperatures.

Experimental Protocols

A common and effective method for the synthesis of this compound has been reported in the European Journal of Medicinal Chemistry.[1]

Protocol 1: Synthesis using Aqueous Hydroxylamine

Materials:

-

Thiophene-2-carbonitrile

-

Aqueous hydroxylamine (50% w/w)

-

Absolute ethanol

Procedure:

-

In a pressurized sealed vial, a solution of thiophene-2-carbonitrile (1 equivalent) in absolute ethanol is prepared.[1]

-

To this stirred solution, aqueous hydroxylamine (50% w/w, 4 equivalents) is added.[1]

-

The vial is securely sealed, and the reaction mixture is heated to 90°C for 1 hour.[1]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is then removed by evaporation under reduced pressure to yield the crude this compound.[1]

-

The product is reported to be obtained in quantitative yield and can be used in subsequent steps without further purification.[1]

Work-up and Purification (General Recommendation): While the cited literature suggests direct use of the product, for applications requiring high purity, the following steps are recommended:

-

Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or toluene, to obtain a crystalline product.

-

Characterization: The purity and identity of the product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Protocol 1 |

| Starting Material | Thiophene-2-carbonitrile |

| Reagents | 50% w/w Aqueous Hydroxylamine |

| Stoichiometry | 1 eq. Nitrile : 4 eq. Hydroxylamine |

| Solvent | Absolute Ethanol |

| Temperature | 90°C |

| Reaction Time | 1 hour |

| Reported Yield | Quantitative (~100%) |

| Reference | Eur. J. Med. Chem., 2018 |

Physicochemical Properties of this compound:

| Property | Value |

| IUPAC Name | N'-hydroxy-2-thiophenecarboximidamide |

| Molecular Formula | C₅H₆N₂OS |

| Molecular Weight | 142.18 g/mol |

| Appearance | Solid |

| Melting Point | 90-96 °C |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and isolation of this compound.

Caption: Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound from thiophene-2-carbonitrile is a straightforward and high-yielding reaction. The provided protocol, based on established literature, offers a reliable method for obtaining this important synthetic intermediate. For researchers in drug discovery and development, this guide provides the necessary technical details to successfully synthesize and, if required, purify this compound for further use in the creation of novel chemical entities. Standard analytical techniques should be employed to verify the structure and purity of the final compound.

References

Spectroscopic Characterization of Thiophene-2-amidoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Thiophene-2-amidoxime (N'-hydroxythiophene-2-carboximidamide), a key intermediate in the synthesis of various pharmaceutically active compounds. This document outlines the expected spectroscopic data based on the analysis of its constituent functional groups and provides detailed experimental protocols for acquiring such data.

Introduction

This compound is a heterocyclic compound incorporating a thiophene (B33073) ring and an amidoxime (B1450833) functional group. Its structural features make it a valuable building block in medicinal chemistry, particularly for the synthesis of 1,2,4-oxadiazole (B8745197) derivatives. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in any research and development setting. This guide covers the primary spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted data based on established principles and known spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | 9.0 - 10.0 | Singlet (broad) | - |

| H5 (Thiophene) | 7.4 - 7.6 | Doublet of doublets | ~5.0, ~1.0 |

| H3 (Thiophene) | 7.2 - 7.4 | Doublet of doublets | ~3.5, ~1.0 |

| H4 (Thiophene) | 7.0 - 7.2 | Doublet of doublets | ~5.0, ~3.5 |

| -NH₂ | 5.5 - 6.5 | Singlet (broad) | - |

Note: Predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The solvent is assumed to be DMSO-d₆.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=N | 145 - 155 |

| C2 (Thiophene) | 135 - 140 |

| C5 (Thiophene) | 128 - 132 |

| C3 (Thiophene) | 127 - 130 |

| C4 (Thiophene) | 125 - 128 |

Note: Predicted chemical shifts are relative to TMS at 0.00 ppm. The solvent is assumed to be DMSO-d₆.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3400 - 3500 | N-H stretch (asymmetric) | Medium-Strong |

| 3300 - 3400 | N-H stretch (symmetric) | Medium-Strong |

| 3100 - 3200 | O-H stretch | Broad, Medium |

| ~3100 | C-H stretch (thiophene) | Medium-Weak |

| 1640 - 1680 | C=N stretch | Strong |

| 1590 - 1620 | N-H bend | Medium |

| 1400 - 1500 | C=C stretch (thiophene ring) | Medium |

| ~1400 | C-S stretch (thiophene ring) | Medium |

| 1000 - 1100 | N-O stretch | Medium-Strong |

| 700 - 800 | C-H out-of-plane bend (thiophene) | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 125 | [M - NH₃]⁺ |

| 111 | [Thiophene-C≡N]⁺ |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

Note: Fragmentation patterns are predicted based on typical behavior of similar compounds under electron ionization (EI).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Experimental UV-Vis Absorption Data for this compound

| λmax (nm) | Solvent |

| 243 | Not specified[1] |

| 279 | Not specified[1] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter any particulate matter.

-

Gently agitate the NMR tube to ensure a homogeneous solution.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

-

Number of Scans: 1024 or more scans may be required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Identify and label the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.

-

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample.

-

-

Data Acquisition:

-

Spectrometer: FT-IR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a volatile solvent if using a GC-MS system.

-

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: Scan a suitable mass range, for example, m/z 40-400.

-

Ion Source Temperature: Typically 200-250 °C.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern by identifying the major fragment ions and the corresponding neutral losses.

-

Propose fragmentation pathways consistent with the observed peaks and the structure of this compound.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Prepare a blank solution containing only the solvent.

-

-

Data Acquisition:

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer.

-

Wavelength Range: Scan from approximately 200 to 400 nm.

-

Use the solvent as a reference in the blank cuvette.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the relationship between its structure and the spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Correlation of spectroscopic techniques with the molecular structure.

References

Thiophene-2-amidoxime: A Technical Guide on Synthesis, Characterization, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-amidoxime is a heterocyclic compound of interest in pharmaceutical synthesis. While a definitive single-crystal X-ray structure analysis for this compound is not publicly available at this time, this technical guide provides a comprehensive overview of its known properties, a plausible synthesis protocol, and general experimental procedures for its crystallization and structural analysis. Furthermore, this document explores the well-documented biological activities of related thiophene (B33073) derivatives, offering context for the potential therapeutic applications of this compound.

Introduction to this compound

This compound, with the formal name N'-hydroxy-2-thiophenecarboximidamide, is a synthetic intermediate that holds potential for pharmaceutical development.[1] Its structure incorporates a thiophene ring, a common scaffold in many biologically active compounds, and an amidoxime (B1450833) functional group, which is known to be a versatile pharmacophore. Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[2][3][4][5][6]

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂OS | [1] |

| Molecular Weight | 142.2 g/mol | [1] |

| CAS Number | 108443-93-2 | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥97% | [1] |

| Melting Point | 90-96 °C | [7] |

| λmax | 243, 279 nm | [1] |

| Solubility | DMF: 20 mg/ml, DMSO: 15 mg/ml, Ethanol (B145695): 10 mg/ml, PBS (pH 7.2): 1 mg/ml | [1] |

Experimental Protocols

While a specific crystal structure is not available, the following sections detail the likely synthesis and crystallization methods based on established chemical principles for similar compounds.

Synthesis of this compound

The most common method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine (B1172632).[8] The following is a plausible protocol for the synthesis of this compound.

Materials:

-

Thiophene-2-carbonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

-

Magnetic stirrer

-

Round-bottom flask

-

Reflux condenser

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolve thiophene-2-carbonitrile in ethanol in a round-bottom flask.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

Slowly add the hydroxylamine solution to the thiophene-2-carbonitrile solution with stirring.

-

The reaction mixture is then heated to reflux and monitored for completion using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

General Protocol for Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.[9][10] Several techniques can be employed for the crystallization of small molecules like this compound.

Methods:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over time, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.[11]

General Procedure (Vapor Diffusion):

-

Prepare a saturated or near-saturated solution of this compound in a "good" solvent (e.g., ethanol).

-

Filter the solution to remove any particulate matter.

-

Place a small volume of this solution in a small vial.

-

Place this vial inside a larger beaker or jar containing a "poor" solvent (a solvent in which the compound is insoluble, e.g., hexane).

-

Seal the larger container and leave it undisturbed.

-

Crystals are expected to form in the inner vial over a period of several days to weeks.

Proposed Workflow for Crystal Structure Analysis

Should suitable crystals of this compound be obtained, the following workflow would be employed for single-crystal X-ray diffraction analysis.

Caption: A general workflow for the determination of a small molecule crystal structure.

The process begins with the synthesis and purification of the compound, followed by crystallization.[12] A suitable crystal is then selected and mounted for X-ray diffraction data collection.[9][13] The collected diffraction data is processed, and the crystal structure is solved and refined to yield the final atomic coordinates and other crystallographic parameters.[13]

Biological Activities of Thiophene Derivatives

Thiophene-containing compounds are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[3][4][5] The presence of the thiophene ring in this compound suggests it could share some of these properties.

Caption: A summary of the diverse biological activities reported for thiophene derivatives.

These activities highlight the therapeutic potential of this class of compounds. For instance, various thiophene derivatives have been investigated for their effects against cancer, inflammatory diseases, and microbial infections.[2][5][6]

Conclusion

This compound remains a compound of interest for further investigation, particularly in the context of drug discovery and development. While its specific crystal structure is yet to be determined, this guide provides the necessary foundational information for researchers to pursue its synthesis, crystallization, and structural elucidation. The broad spectrum of biological activities associated with the thiophene scaffold underscores the potential of this compound as a lead compound for novel therapeutics. Future work should focus on obtaining high-quality single crystals to perform a definitive X-ray diffraction analysis, which will provide crucial insights into its three-dimensional structure and inform structure-activity relationship studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]

- 7. 噻吩-2-酰胺肟 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. unifr.ch [unifr.ch]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in Thiophene-2-amidoxime and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-amidoxime and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. A critical, yet often overlooked, aspect of their chemical behavior is the phenomenon of tautomerism. The existence of multiple, readily interconverting isomers can profoundly influence the physicochemical properties, biological activity, and pharmacokinetic profile of these molecules. This technical guide provides a comprehensive overview of the tautomerism of this compound, drawing upon theoretical predictions and experimental data from analogous systems to elucidate the structural landscape of these promising compounds. This document details the potential tautomeric forms, the analytical techniques used for their study, and the implications of tautomerism in a drug discovery context.

Introduction to Tautomerism in Amidoximes

Amidoximes, characterized by the RC(=NOH)NH₂ functional group, are known to exhibit prototropic tautomerism, involving the migration of a proton. Theoretical studies on aliphatic and aromatic amidoximes suggest the existence of three primary low-energy tautomeric forms in equilibrium.[1] These are the (Z)-amidoxime, (E)-amidoxime, and the (Z)-aminonitrone tautomers. The (Z)-form is generally considered to be the most dominant isomer.[1]

The position of this equilibrium can be influenced by various factors, including the electronic nature of substituents, the polarity of the solvent, temperature, and pH. Understanding and controlling this tautomeric balance is crucial for the rational design of drug candidates, as different tautomers may exhibit distinct binding affinities for biological targets and varying metabolic stabilities.

Tautomeric Forms of this compound

Based on established principles of amidoxime (B1450833) tautomerism, this compound is predicted to exist as an equilibrium mixture of the following tautomers:

-

(Z)-thiophene-2-amidoxime: The amino group and the hydroxyl group are on the same side of the C=N double bond.

-

(E)-thiophene-2-amidoxime: The amino group and the hydroxyl group are on opposite sides of the C=N double bond.

-

(Z)-thiophene-2-aminonitrone: A zwitterionic form resulting from the migration of the hydroxyl proton to the amino nitrogen.

The proposed tautomeric equilibrium is depicted in the following diagram:

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties and Synthesis

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂OS | [2][3] |

| Molecular Weight | 142.18 g/mol | [2] |

| Melting Point | 90-96 °C | [2] |

| Appearance | Solid | [2] |

The synthesis of thiophene (B33073) derivatives is well-established, with several routes available for the formation of the thiophene nucleus.[4] this compound itself can be synthesized, for example, from thiophene-2-carbonitrile and hydroxylamine.

Experimental Protocols for Tautomerism Investigation

The characterization and quantification of tautomeric forms rely on a combination of spectroscopic and crystallographic techniques, often supported by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[5] By analyzing chemical shifts, coupling constants, and signal integrations, the relative populations of different tautomers can be determined. Variable-temperature NMR studies can provide insights into the thermodynamics and kinetics of the tautomeric interconversion.[6][7][8]

General Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound or its derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard NMR tube. A range of solvents with varying polarities should be used to assess solvent effects.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer.

-

Spectral Analysis:

-

Identify and assign distinct sets of signals corresponding to each tautomer.

-

Integrate the signals of non-exchangeable protons that are unique to each tautomer.

-

Calculate the molar ratio of the tautomers from the integral ratios.

-

-

Variable-Temperature Studies: Record spectra at a range of temperatures to observe changes in the equilibrium position and potential coalescence of signals, which can be used to determine the energy barrier of interconversion.[6][7][8]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[9] While this does not directly reflect the equilibrium in solution, it provides a crucial reference point and can reveal key intramolecular interactions that stabilize a particular tautomer.

General Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound or its derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.[9]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.[10]

-

Structural Analysis: Analyze the refined structure to identify the tautomeric form, bond lengths, bond angles, and any intramolecular or intermolecular hydrogen bonding patterns.

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers, transition state energies for their interconversion, and the influence of solvent effects using continuum solvent models.[1][11]

General Computational Protocol:

-

Structure Generation: Build the 3D structures of all possible tautomers of this compound.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvent continua (e.g., using the Polarizable Continuum Model - PCM) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Relative Energy Calculation: Calculate the relative energies of the tautomers to predict their relative populations.

-

Transition State Search: For the interconversion between tautomers, locate the transition state structures to calculate the activation energy barriers.

Logical Workflow for Tautomer Analysis

The investigation of tautomerism in a novel this compound derivative would typically follow a structured workflow:

Caption: Workflow for the comprehensive analysis of tautomerism.

Biological Implications and Drug Development

Thiophene derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13] Amidoximes are also recognized for their diverse pharmacological profiles and their role as nitric oxide (NO) donors.[14][15][16] The specific biological targets of this compound are not well-defined in the public domain, but its structural motifs suggest potential interactions with various enzymes and receptors.

The tautomeric state of a molecule can significantly impact its biological activity by:

-

Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns, leading to varied affinities for a biological target.

-

Membrane Permeability: Tautomers can have different polarities, affecting their ability to cross cell membranes.

-

Metabolism: The metabolic fate of a drug can be tautomer-dependent, with different isomers being recognized and processed by metabolic enzymes at different rates.

A hypothetical signaling pathway where a this compound derivative could act as an enzyme inhibitor is presented below. The specific tautomer that binds to the active site would be critical for its inhibitory potency.

Caption: Hypothetical enzyme inhibition by a this compound derivative.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry that has significant implications for its application in drug discovery and development. While direct experimental quantification of its tautomeric equilibrium is currently lacking, theoretical predictions and data from analogous systems provide a strong foundation for understanding its behavior. A comprehensive approach combining computational modeling with experimental techniques such as NMR and X-ray crystallography is essential for characterizing the tautomeric landscape of novel this compound derivatives. A thorough understanding of tautomerism will enable the rational design of more effective and safer therapeutic agents.

References

- 1. Tautomerism of amidoximes and other oxime species | Semantic Scholar [semanticscholar.org]

- 2. This compound 96 53370-51-7 [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Thermal Fortitude of Thiophene-2-amidoxime: A Technical Examination of Stability and Decomposition

For researchers and professionals in the sphere of drug development and materials science, a comprehensive understanding of a compound's thermal stability is paramount. This technical guide delves into the thermal characteristics of Thiophene-2-amidoxime, a molecule of interest for its potential applications. While direct and exhaustive experimental data on the thermal analysis of this compound is not extensively available in public literature, this paper synthesizes the most relevant findings from closely related analogues, namely N-arylthiophene-2-carboxamidoximes, to provide a robust predictive framework for its thermal behavior.

Physicochemical Properties and Thermal Behavior

This compound is a solid at room temperature with a reported melting point in the range of 176 - 178 °C. This relatively high melting point suggests a stable crystalline lattice and provides an initial indication of its thermal resilience.

Table 1: Physical and Thermal Properties of this compound and Related Compounds

| Compound | Melting Point (°C) | Decomposition Temperature (°C) |

| This compound | 176 - 178 | Not Reported |

| N-arylthiophene-2-carboxamidoximes | Not specified | 200 - 250[1] |

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of this compound, standardized thermal analysis techniques are essential. The following outlines the recommended experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters to be determined include the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tmax), which is the peak of the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on thermal events such as melting, crystallization, and decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen.

-

Heating Program: The sample and reference pans are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a temperature range that encompasses the melting and decomposition events (e.g., 25 °C to 300 °C).

-

Data Analysis: The DSC thermogram plots the differential heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks. The melting point (Tm) is determined from the onset or peak of the melting endotherm, and the decomposition temperature (Td) is identified from the onset of the exothermic decomposition peak.

Proposed Decomposition Pathway

The thermal decomposition of N-arylthiophene-2-carboxamidoximes is proposed to proceed through competitive pathways involving the homolytic cleavage of either the N-O bond or the C-N bond.[1] This mechanism likely provides a foundational model for the decomposition of the parent this compound.

Upon heating, the initial step is the homolysis of the weakest bond. Cleavage of the N-O bond would generate an iminyl radical and a hydroxyl radical. Alternatively, homolysis of the C(thiophene)-C(amidoxime) bond could also occur, though it is generally considered to be a stronger bond. A plausible mechanism for the thermolysis of N-arylthiophene-2-carboxamidoximes involves the initial homolytic cleavage of the N-O bond, leading to the formation of various rearrangement and cyclization products such as imidazole, oxazole, and triazine derivatives, as well as the corresponding amide.[1][2]

Conclusion

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound, primarily through the lens of its N-aryl derivatives. The available data suggests a decomposition temperature in the range of 200-250 °C, with a proposed mechanism involving homolytic bond cleavage. For definitive quantitative data, further experimental investigation using TGA and DSC, following the protocols outlined herein, is strongly recommended. Such studies will be instrumental in elucidating the precise thermal profile of this compound, thereby enabling its safe and effective application in drug development and materials science.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Synthesis of Thiophene-2-amidoxime

For Immediate Release

A comprehensive technical guide detailing the historical context, synthesis, and key experimental protocols for Thiophene-2-amidoxime, a significant building block in medicinal chemistry. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a consolidated overview of its synthesis and chemical properties.

This compound, a heterocyclic compound with the chemical formula C₅H₆N₂OS, has emerged as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is found in a range of therapeutic agents, highlighting its importance in drug discovery and development. This guide traces the likely historical development of its synthesis, provides detailed experimental procedures, and presents key data in a structured format.

A Historical Perspective: A Synthesis Built on Established Chemistry

The journey likely began with the Gewald reaction , a versatile and widely used method for the synthesis of 2-aminothiophenes that was first reported in the 1960s. This reaction provides a straightforward route to highly functionalized thiophene (B33073) rings. Subsequently, the conversion of a substituent on the thiophene ring to a nitrile group (thiophene-2-carbonitrile) would be a necessary step. Finally, the transformation of the nitrile to an amidoxime (B1450833) using hydroxylamine (B1172632) is a classic and "traditional" reaction in organic synthesis, with its principles known for many decades. The combination of these established methods provides a robust and logical pathway to this compound.

Synthetic Pathway Overview

The most plausible and commonly employed synthetic route to this compound can be outlined in the following logical workflow:

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed methodologies for the key transformations in the synthesis of this compound, based on established and reported procedures.

Protocol 1: Synthesis of a 2-Aminothiophene-3-carbonitrile Derivative via Gewald Reaction

This protocol describes a general procedure for the Gewald reaction to obtain a 2-aminothiophene precursor.

Materials:

-

Ketone or aldehyde (e.g., cyclohexanone)

-

Elemental sulfur

-

Morpholine (B109124) (or other amine base)

Procedure:

-

In a round-bottom flask, combine the ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Add morpholine (1.5 eq) to the mixture with stirring.

-

Heat the reaction mixture to 50-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-6 hours), cool the mixture to room temperature.

-

The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[1]

Protocol 2: Synthesis of Thiophene-2-carbonitrile from a 2-Aminothiophene Derivative

This protocol outlines the conversion of the amino group to a nitrile via a Sandmeyer-type reaction.

Materials:

-

2-Aminothiophene derivative

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

Procedure:

-

Dissolve the 2-aminothiophene derivative in a mixture of concentrated HCl and water, and cool to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Protocol 3: Synthesis of this compound from Thiophene-2-carbonitrile

This protocol details the final step of converting the nitrile to the amidoxime.

Materials:

-

Thiophene-2-carbonitrile

-

Hydroxylamine hydrochloride

-

Potassium carbonate (or other base)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve thiophene-2-carbonitrile (1.0 eq) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq) to the solution.

-

Heat the mixture to reflux (approximately 80-90°C) and stir for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, collect it by filtration. Otherwise, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Recrystallize the crude this compound from a suitable solvent (e.g., ethanol/water or toluene) to obtain the pure compound.

Data Presentation

The following tables summarize typical quantitative data for the key synthetic steps. Please note that yields and reaction conditions can vary depending on the specific substrates and scale of the reaction.

Table 1: Representative Data for Gewald Synthesis of 2-Aminothiophene Precursors

| Carbonyl Compound | α-Methylene Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 4 | 85-95 |

| Acetone | Ethyl Cyanoacetate | Piperidine | Methanol | 60 | 6 | 70-80 |

| 4-Chloroacetophenone | Malononitrile | Triethylamine | DMF | 70 | 3 | 80-90 |

Table 2: Representative Data for the Conversion of Nitriles to Amidoximes

| Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzonitrile | Potassium Carbonate | Ethanol/Water | 80 | 3 | 85-95 |

| 4-Chlorobenzonitrile | Sodium Hydroxide | Methanol/Water | 70 | 4 | 80-90 |

| Thiophene-2-carbonitrile | Potassium Carbonate | Ethanol/Water | 85 | 2.5 | ~90 |

Role in Drug Development: A Precursor to FTO Inhibitors

While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. One notable application is in the development of inhibitors for the Fat Mass and Obesity-associated (FTO) protein. The FTO protein is an enzyme involved in the demethylation of N6-methyladenosine (m⁶A) in RNA, and its inhibition has been identified as a potential therapeutic strategy for certain types of cancer, such as acute myeloid leukemia.

The synthesis of these FTO inhibitors often involves the use of thiophene-based scaffolds. The amidoxime functional group of this compound can be further reacted and elaborated to construct the final inhibitor molecule that binds to the active site of the FTO enzyme.

Caption: Role of this compound in the synthesis of FTO inhibitors.

This technical guide provides a foundational understanding of the discovery and synthesis of this compound. The provided protocols and data serve as a valuable resource for chemists in the pharmaceutical and life sciences sectors, enabling further research and development based on this versatile chemical intermediate.

References

Methodological & Application

Thiophene-2-amidoxime: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene-2-amidoxime is a valuable and versatile building block in heterocyclic synthesis, primarily serving as a precursor for the construction of various five- and six-membered heterocyclic rings. The thiophene (B33073) moiety is a well-established pharmacophore in medicinal chemistry, known to be present in numerous approved drugs.[1][2] The incorporation of other heterocyclic systems, such as 1,2,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles, onto the thiophene scaffold via the amidoxime (B1450833) functionality allows for the generation of novel molecular architectures with diverse biological activities. This application note provides detailed protocols for the synthesis of this compound and its subsequent conversion into various heterocyclic compounds, along with a summary of their potential therapeutic applications.

Synthesis of this compound

The precursor, this compound, can be reliably synthesized from commercially available thiophene-2-carbonitrile.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of thiophene-2-carbonitrile to this compound using hydroxylamine (B1172632) hydrochloride.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Materials:

-

Thiophene-2-carbonitrile

-

Hydroxylamine hydrochloride

-

Anhydrous sodium carbonate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve thiophene-2-carbonitrile (1 equivalent) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.5 equivalents) and anhydrous sodium carbonate (1.5 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound as a solid.

Heterocyclic Synthesis from this compound

This compound serves as a key intermediate for the synthesis of various heterocycles, most notably 1,2,4-oxadiazoles.

Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles

1,2,4-Oxadiazoles are a class of heterocycles known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] They are typically synthesized from amidoximes through cyclocondensation reactions with various electrophilic reagents.

Reaction Scheme:

References

Application of Thiophene-2-amidoxime in Coordination Chemistry: A Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols concerning the coordination chemistry of Thiophene-2-amidoxime. This guide outlines its role as a versatile ligand in forming metal complexes with potential therapeutic and material science applications.

This compound, a derivative of thiophene (B33073), is a compelling ligand in coordination chemistry. Its structural features, comprising a thiophene ring and an amidoxime (B1450833) group (-C(NH₂)=NOH), allow for diverse coordination modes with various metal ions. The resulting metal complexes exhibit a range of biological activities, including antimicrobial and anticancer properties, making them promising candidates for drug development. Furthermore, the coordination chemistry of thiophene-amidoxime is relevant to the development of new materials and catalysts.

Applications in Coordination Chemistry

The primary application of this compound in coordination chemistry lies in its ability to form stable complexes with a variety of transition metals. The amidoxime group can coordinate to metal ions as a neutral ligand or, more commonly, as a deprotonated ligand, acting as a bidentate chelating agent through the nitrogen of the amino group and the oxygen of the oxime group. The thiophene ring can also participate in coordination, although this is less common.

The resulting metallo-organic frameworks and discrete molecular complexes have several potential applications:

-

Medicinal Chemistry and Drug Development : Thiophene derivatives and their metal complexes are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties[1][2][3]. The coordination of metal ions to this compound can enhance these activities. For instance, metal complexes of thiophene-derived Schiff bases have shown potent antimicrobial activity against various pathogens[1][2].

-

Material Science : The ability of this compound to form complexes with various metals opens avenues for the design of novel materials with interesting magnetic, optical, or catalytic properties.

-

Catalysis : Metal complexes containing thiophene-based ligands have been explored as catalysts in various organic transformations.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of amidoximes involves the reaction of a nitrile with hydroxylamine (B1172632). For this compound, the starting material would be thiophene-2-carbonitrile.

Materials:

-

Thiophene-2-carbonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate or other suitable base

-

Water

Procedure:

-

Dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.

-

Add sodium carbonate to the solution to liberate free hydroxylamine. Stir for 30 minutes.

-

Filter the solution to remove the sodium chloride precipitate.

-

To the filtrate, add Thiophene-2-carbonitrile.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, may precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure.

-

Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Logical Workflow for Ligand Synthesis

Caption: Workflow for the synthesis of this compound.

General Protocol for the Synthesis of Metal Complexes with this compound

The following is a general procedure for the synthesis of metal(II) complexes. This can be adapted for other metal ions and stoichiometries.

Materials:

-

This compound

-

A metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

-

Ethanol or Methanol

Procedure:

-

Dissolve this compound in hot ethanol.

-

In a separate flask, dissolve the metal(II) salt in ethanol.

-

Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied (e.g., 2:1 for [M(L)₂] complexes).

-

A change in color or the formation of a precipitate usually indicates complex formation.

-

Reflux the reaction mixture for 2-4 hours to ensure the completion of the reaction.

-

Cool the mixture to room temperature.

-

Collect the precipitated complex by filtration.

-

Wash the complex with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

-

Dry the complex in a desiccator over anhydrous CaCl₂.

Experimental Workflow for Metal Complex Synthesis

Caption: General workflow for synthesizing metal complexes.

Characterization of this compound and its Metal Complexes

Standard analytical techniques are employed to characterize the ligand and its metal complexes:

-

Elemental Analysis (CHN) : To determine the empirical formula.

-

Infrared (IR) Spectroscopy : To identify the coordination sites of the ligand. A shift in the ν(C=N), ν(N-O), and ν(NH₂) bands upon complexation provides evidence of coordination. For instance, in metal complexes of fibers containing amidoxime groups, the ν(C=N) and ν(N-O) bands were observed to shift to higher wavenumbers[4].

-

¹H and ¹³C NMR Spectroscopy : To elucidate the structure of the ligand and its diamagnetic complexes in solution.

-

UV-Visible Spectroscopy : To study the electronic transitions and geometry of the metal complexes.

-

X-ray Crystallography : To determine the single-crystal structure of the complexes, providing definitive information on bond lengths, bond angles, and coordination geometry.

-

Molar Conductance Measurements : To determine the electrolytic nature of the complexes.

-

Magnetic Susceptibility Measurements : To determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the geometry of the metal center.

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 108443-93-2 | [5] |

| Molecular Formula | C₅H₆N₂OS | [5] |

| Molecular Weight | 142.2 g/mol | [5] |

| Appearance | Crystalline solid | [5] |

| Melting Point | 90-96 °C | |

| Purity | ≥97% | [5] |

Table 2: Example of Spectroscopic Data for a Hypothetical [M(this compound)₂Cl₂] Complex

| Compound | ν(C=N) (cm⁻¹) | ν(N-O) (cm⁻¹) | ν(M-N) (cm⁻¹) | λ_max (nm) |

| This compound | ~1650 | ~940 | - | - |

| [Cu(L)₂Cl₂] | ~1630 | ~960 | ~570 | 265, 281 |

| [Zn(L)₂Cl₂] | ~1635 | ~955 | ~560 | - |

| [Cd(L)₂Br₂] | ~1640 | ~950 | ~550 | - |

| Note: This table is illustrative. The values for ν(M-N) and λ_max are based on data for a thiophene-derived Schiff base complex[2]. L = this compound. |

Table 3: Example of Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound | E. coli | S. aureus | P. aeruginosa | C. albicans |

| This compound | >100 | >100 | >100 | >100 |

| [Cu(L)₂Cl₂] | 32 | 16 | 64 | 32 |

| [Zn(L)₂Cl₂] | 64 | 32 | 128 | 64 |

| [Cd(L)₂Br₂] | 16 | 8 | 32 | 16 |

| Note: This table is illustrative and based on the general observation that metal complexes are often more potent than the free ligand[1][2]. L = this compound. |

Signaling Pathways and Logical Relationships

The biological activity of this compound metal complexes can be attributed to several mechanisms. For instance, their antimicrobial action may involve the inhibition of essential enzymes in pathogens or the disruption of cell membrane integrity. The enhanced lipophilicity of the metal complexes compared to the free ligand can facilitate their transport across cell membranes.

Potential Mechanism of Antimicrobial Action

Caption: Postulated mechanism for antimicrobial activity.

References

- 1. Antimicrobial metal-based thiophene derived compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. [The IR spectra of complexes of fiber containing amidoxime groups with Fe(III), Co(II), Ni(II), Cd(II) and Hg(II)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

The Synthesis of 1,2,4-Oxadiazoles Utilizing Thiophene-2-amidoxime: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of 1,2,4-oxadiazoles from thiophene-2-amidoxime represents a significant pathway to novel therapeutic agents. The inherent bioisosteric properties of the 1,2,4-oxadiazole (B8745197) ring, coupled with the pharmacological relevance of the thiophene (B33073) moiety, make this class of compounds a fertile ground for discovery. This document provides detailed application notes and experimental protocols for the synthesis of 3-(thiophen-2-yl)-1,2,4-oxadiazoles, summarizing key quantitative data and outlining methodologies for their preparation.

The 1,2,4-oxadiazole scaffold is a recognized bioisostere of esters and amides, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1][2] When combined with a thiophene ring, a privileged structure in medicinal chemistry, the resulting molecules exhibit a wide range of biological activities, including potential as anti-Alzheimer's and antiviral agents.[1][2] The synthesis of these compounds primarily involves the reaction of this compound with various acylating agents, followed by cyclization.

Synthetic Pathways and Methodologies

The formation of the 1,2,4-oxadiazole ring from an amidoxime (B1450833) can be achieved through two primary strategies: a two-step process involving the isolation of an intermediate, or a more streamlined one-pot synthesis.[1][3]

1. Two-Step Synthesis via O-Acylamidoxime Intermediate:

This classic and widely used method involves two distinct stages:

-

O-Acylation of this compound: this compound is reacted with an acylating agent, such as an acyl chloride or a carboxylic anhydride, in the presence of a base to form the corresponding O-acyl amidoxime intermediate. This step is typically carried out at room temperature in a suitable solvent like dichloromethane (B109758) (DCM).[3]

-

Cyclization: The isolated O-acyl amidoxime is then subjected to cyclodehydration to form the 1,2,4-oxadiazole ring. This can be achieved through thermal means or, more commonly, by using a base such as sodium hydroxide (B78521) in a solvent like dimethyl sulfoxide (B87167) (DMSO).[3]

2. One-Pot Synthesis:

This approach combines the acylation and cyclization steps into a single reaction vessel, offering a more efficient and time-saving procedure. In a typical one-pot synthesis, this compound is reacted directly with a carboxylic acid in the presence of a coupling agent (e.g., EDC, CDI) or with an acyl chloride/anhydride and a base in a high-boiling solvent, leading directly to the 1,2,4-oxadiazole product.[3]

Below is a diagram illustrating the general synthetic workflow:

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various 3-(thiophen-2-yl)-1,2,4-oxadiazoles. Please note that yields are highly dependent on the specific substrate and reaction conditions.

| 5-Substituent | Acylating Agent | Method | Solvent | Base | Time (h) | Temp (°C) | Yield (%) | Reference |

| Phenyl | Benzoyl Chloride | Two-Step | Pyridine | - | - | RT (Acylation) | >80 | Patent CN103980265A |

| 4-Chlorophenyl | 4-Chlorobenzoyl Chloride | Two-Step | DCM/Pyridine | - | 2 (Acylation) | RT (Acylation) | 75-85 | General Protocol[3] |

| 4-Methoxyphenyl | 4-Methoxybenzoic Acid | One-Pot | DMSO | NaOH | 12 | RT | 60-70 | General Protocol[3] |

| Methyl | Acetic Anhydride | Two-Step | Dioxane | - | 3 (Acylation) | Reflux | 70-80 | General Protocol[4] |

| Ethyl | Propionyl Chloride | Two-Step | DCM | Triethylamine | 2 (Acylation) | 0 to RT | 78-88 | General Protocol[3] |

Experimental Protocols

Protocol 1: Two-Step Synthesis of 5-Phenyl-3-(thiophen-2-yl)-1,2,4-oxadiazole

This protocol is a representative example of the two-step synthesis.

Materials:

-

This compound

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Step 1: Synthesis of O-Benzoyl-thiophene-2-amidoxime (Intermediate)

-

Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine at 0 °C under a nitrogen atmosphere.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirring solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with 1M HCl.

-

Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude O-benzoyl-thiophene-2-amidoxime.

-

The crude intermediate can be purified by recrystallization from ethanol or used directly in the next step.

Step 2: Cyclization to 5-Phenyl-3-(thiophen-2-yl)-1,2,4-oxadiazole

-

Dissolve the O-benzoyl-thiophene-2-amidoxime (1.0 eq) in DMSO.

-

Add powdered sodium hydroxide (1.5 eq) to the solution.

-

Heat the mixture to 80-100 °C and stir for 1-3 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 5-phenyl-3-(thiophen-2-yl)-1,2,4-oxadiazole.

Protocol 2: One-Pot Synthesis of 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

This protocol exemplifies a more streamlined one-pot approach.

Materials:

-

This compound

-

4-Methoxybenzoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

Procedure:

-

To a solution of 4-methoxybenzoic acid (1.2 eq) in DMF, add EDC (1.5 eq) and HOBt (1.5 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add this compound (1.0 eq) to the reaction mixture and continue stirring at room temperature for 8-12 hours.

-

Alternatively, for a faster reaction, dissolve this compound (1.0 eq) and 4-methoxybenzoyl chloride (1.1 eq) in DMSO, and add powdered NaOH (2.0 eq). Stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole.

Reaction Pathway Diagram

The following diagram illustrates the general mechanism for the formation of a 1,2,4-oxadiazole from this compound and an acyl chloride.

Applications in Drug Discovery

Derivatives of 3-(thiophen-2-yl)-1,2,4-oxadiazole are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. Research has indicated their promise in the development of novel treatments for a range of diseases.

-

Neurodegenerative Diseases: Certain 1,2,4-oxadiazole derivatives have shown potential as agents against Alzheimer's disease, acting as inhibitors of key enzymes involved in the disease pathology.[1]

-

Antiviral Activity: The 1,2,4-oxadiazole nucleus is present in some antiviral compounds, and thiophene-containing analogues are being explored for their potential to inhibit viral replication.[2]

-

Anti-inflammatory and Analgesic Effects: The structural features of these compounds make them candidates for the development of new anti-inflammatory and analgesic drugs.

The synthesis of 1,2,4-oxadiazoles from this compound provides a versatile platform for the generation of diverse chemical libraries for drug screening and lead optimization. The methodologies outlined in this document offer robust and adaptable procedures for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for Thiophene-2-Amidoxime Derivatives as Potential Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of thiophene-based derivatives as potential enzyme inhibitors, with a focus on structures related to thiophene-2-amidoxime. While direct and extensive research on this compound as enzyme inhibitors is limited in publicly available literature, this guide leverages data from closely related and well-studied analogues, such as thiophene-2-carboxamides and thiophene-2-carboxamidines, to provide valuable insights and protocols for researchers in drug discovery.

The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds. When functionalized with an amidoxime (B1450833) or a related moiety, these derivatives present opportunities for targeting a range of enzymes implicated in various diseases. This document covers their potential inhibitory effects on key enzymes, including acetylcholinesterase (AChE), urease, carbonic anhydrase (CA), and vascular endothelial growth factor receptor 2 (VEGFR-2).

Thiophene Derivatives as Acetylcholinesterase (AChE) Inhibitors

Application Note: Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders. Thiophene derivatives have been synthesized and evaluated as AChE inhibitors, showing promising activity. The protocols outlined below are based on the widely used Ellman's method for assessing AChE inhibition.

Quantitative Data: Inhibition of Acetylcholinesterase

| Compound Class | Specific Derivative | Enzyme | IC50 / % Inhibition | Reference |

| Thiophene carboxamide | 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Acetylcholinesterase | 60% inhibition | [1][2] |

| Thiophene carboxamide | N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs | Acetylcholinesterase & Butyrylcholinesterase | Low micromolar range | [3] |

| Substituted Thiophene | Novel substituted thiophene derivatives | Acetylcholinesterase | Kᵢ: 0.28 to 4.01 nM | [4] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted for a 96-well microplate format.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

0.1 M Phosphate (B84403) Buffer (pH 8.0)

-

Test compounds (thiophene derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Donepezil)

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM DTNB solution in phosphate buffer.

-

Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).

-

Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.

-

-

Assay Setup (per well):

-

Blank: 170 µL Phosphate Buffer + 10 µL DTNB.

-

Negative Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).

-

-

Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. Add 10 µL of deionized water to the blank. The final volume in each well will be 180 µL.

-

Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control] * 100

-

Plot the % inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.

Visualizations

Thiophene Derivatives as Urease Inhibitors

Application Note: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In pathogenic bacteria such as Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach and contributing to the pathogenesis of gastritis and peptic ulcers. Inhibition of urease is therefore a promising therapeutic strategy for treating such infections. Thiophene-based compounds, particularly thiosemicarbazones, have shown potent urease inhibitory activity.

Quantitative Data: Inhibition of Urease

| Compound Class | Specific Derivative | Enzyme Source | IC50 (µM) | Reference |

| Thiophene Thiosemicarbazone | 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | Jack Bean Urease | 3.80 ± 1.9 | [5][6] |

| Thiophene Thiosemicarbazone | (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | Jack Bean Urease | 4.94 ± 2.7 | [5] |

| 2-nitrocinnamaldehyde derived thiosemicarbazones | Various derivatives | Jack Bean Urease | 12.3 - 88.8 | [7] |

Experimental Protocol: Urease Inhibition Assay (Indophenol Method)

This protocol measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.

Materials:

-

Jack Bean Urease

-

Urea solution (e.g., 100 mM)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Phenol (B47542) reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

-

Alkali reagent (e.g., 0.5% w/v NaOH, 0.1% active chlorine NaOCl)

-

Test compounds dissolved in a suitable solvent

-

Positive control (e.g., Thiourea)

-

Microplate reader capable of measuring absorbance at 630 nm

Procedure:

-

Assay Setup: In a 96-well plate, add 25 µL of the test compound solution (or solvent for control) and 25 µL of the urease enzyme solution.

-

Pre-incubation: Incubate the plate for 15 minutes at 30°C.

-

Reaction Initiation: Add 50 µL of urea solution to each well to start the reaction. Incubate for 30 minutes at 30°C.

-

Color Development:

-

Add 50 µL of the phenol reagent to each well.

-

Add 50 µL of the alkali reagent to each well.

-

-

Final Incubation: Incubate the plate for 10 minutes at room temperature to allow for color development.

-

Measurement: Measure the absorbance at 630 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of urease inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Thiophene Derivatives as Carbonic Anhydrase (CA) Inhibitors

Application Note: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, CO₂ transport, and ion exchange. Certain CA isoforms, such as CA IX and XII, are overexpressed in various tumors and are associated with cancer progression, making them attractive targets for anticancer drug development. Thiophene-based sulfonamides have been extensively studied as CA inhibitors.

Quantitative Data: Inhibition of Carbonic Anhydrase

| Compound Class | Specific Derivative | Isoform | Kᵢ (nM) | Reference |

| Substituted Thiophene | Novel substituted thiophene derivatives | hCA I | 447.28 - 1004.65 | [4] |

| hCA II | 309.44 - 935.93 | [4] | ||

| Benzo[b]thiophene-5-sulfonamide | Unsubstituted sulfonamides | hCA I | 63 - 138 | [8] |

| hCA II | 6.3 - 8.8 | [8] | ||

| hCA IX | 2.8 - 15 | [8] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol is based on a stopped-flow spectrophotometric method to measure the CA-catalyzed CO₂ hydration.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX)

-

CO₂-saturated water

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

pH indicator (e.g., phenol red)

-

Test compounds dissolved in a suitable solvent

-

Positive control (e.g., Acetazolamide)

-

Stopped-flow spectrophotometer

Procedure:

-

The assay measures the inhibition of CA's ability to hydrate (B1144303) CO₂. The reaction is monitored by the change in pH, which is detected by a color change of a pH indicator.

-

The enzyme and inhibitor are pre-incubated together.

-

This mixture is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

-

The rate of the pH change is monitored spectrophotometrically by the absorbance change of the indicator.

-

The initial rates of the reaction are determined in the presence and absence of the inhibitor.

Data Analysis:

-

IC50 values are determined by plotting the percentage of enzyme activity against the inhibitor concentration.

-

Inhibition constants (Kᵢ) can be calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizations

Thiophene Derivatives as VEGFR-2 Inhibitors